N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide
Overview
Description
N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 3-chloroaniline with 1-phenylethylamine in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with ethylenediamine to form the final product.
Industrial Production Methods
On an industrial scale, the production of N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties such as enhanced thermal stability and conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(2-phenylethyl)ethanediamide: Similar structure with a different position of the phenylethyl group.
N-(4-chlorophenyl)-N’-(1-phenylethyl)ethanediamide: Similar structure with the chlorine atom at the para position.
N-(3-bromophenyl)-N’-(1-phenylethyl)ethanediamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide is unique due to the specific positioning of the chlorophenyl and phenylethyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-(1-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-6-3-2-4-7-12)18-15(20)16(21)19-14-9-5-8-13(17)10-14/h2-11H,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKRYRKPWRZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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